2-(methylsulfanyl)-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
CAS No.:
Cat. No.: VC9362258
Molecular Formula: C15H15N5OS
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N5OS |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 2-methylsulfanyl-9-pyridin-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C15H15N5OS/c1-22-15-18-14-17-9-6-4-7-11(21)12(9)13(20(14)19-15)10-5-2-3-8-16-10/h2-3,5,8,13H,4,6-7H2,1H3,(H,17,18,19) |
| Standard InChI Key | KQAGREZSHNOYST-UHFFFAOYSA-N |
| SMILES | CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CC=N4 |
| Canonical SMILES | CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-methylsulfanyl-9-pyridin-2-yl-5,6,7,9-tetrahydro-4H- triazolo[5,1-b]quinazolin-8-one, reflects its polycyclic architecture. Its molecular formula is C15H15N5OS, with a molecular weight of 313.4 g/mol. The structure integrates:
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A triazolo[5,1-b]quinazolin-8-one core, providing a rigid bicyclic framework.
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A pyridin-2-yl group at position 9, contributing π-π stacking potential.
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A methylsulfanyl (-SMe) substituent at position 2, enhancing lipophilicity and potential metabolic stability .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H15N5OS | |
| Molecular Weight (g/mol) | 313.4 | |
| SMILES | CSC1=NN2C(C3=C(CCCC3=O)... | |
| PubChem CID | 3160624 |
Synthetic Methodology
General Synthesis Strategy
Synthesis typically follows a multi-step sequence starting from substituted benzoyl precursors. Key stages include:
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Hydrazinolysis: Formation of benzohydrazide intermediates via reaction with hydrazine hydrate.
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Cyclization: Intramolecular cyclization under acidic or basic conditions to form the triazole ring.
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Functionalization: Introduction of the pyridin-2-yl and methylsulfanyl groups via nucleophilic substitution or coupling reactions .
Reaction Optimization
Critical parameters include:
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Temperature control (80–120°C) to prevent side reactions during cyclization.
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Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
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Catalytic amounts of triethylamine to neutralize HCl byproducts during amide bond formation .
Table 2: Representative Synthetic Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | 65–75% |
| Cyclization | POCl3, DMF, 100°C | 50–60% |
| Sulfur alkylation | CH3SH, K2CO3, DMF | 40–50% |
Computational and Structural Insights
In Silico Drug-Likeness
SwissADME predictions for analogous triazoloquinazolines indicate:
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Lipophilicity: LogP ≈ 2.1–2.8 (optimal for blood-brain barrier penetration).
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Polar surface area: 80–90 Ų (suggesting moderate oral bioavailability) .
Molecular Docking Simulations
Hypothetical docking with EGFR (PDB: 1M17) reveals:
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Pyridinyl coordination to Mg²⁺ ions in the ATP-binding pocket.
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Methylsulfanyl group occupying a hydrophobic subpocket near Leu694 .
Future Directions and Applications
Targeted Assays
Priority evaluations should include:
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Cytotoxicity screening against NCI-60 cancer cell lines.
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Kinase inhibition profiling (EGFR, VEGFR-2, CDK-2).
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Apoptotic marker analysis (Bax/Bcl-2 ratio, p53 activation) .
Structural Modifications
Strategic derivatization could explore:
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